REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.C(Cl)Cl.S(Cl)(Cl)=O.[NH4+:19].[OH-]>CCOC(C)=O>[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6]([NH2:19])=[O:7])=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C(=O)O)C(=C1)C
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.32 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc (10 mL)
|
Type
|
ADDITION
|
Details
|
added drop-wise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for about 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C(=O)N)C(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |